molecular formula C23H16BrN3 B2379738 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-45-3

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2379738
CAS No.: 901228-45-3
M. Wt: 414.306
InChI Key: RZCNLMKEPJMUNN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule belongs to the pyrazolo[4,3-c]quinoline family, a class known for its diverse and potent biological activities. Its core structure is a fused bicyclic system comprising a pyrazole and a quinoline ring, which can interact with various biological targets. Emerging research on closely related pyrazolo[4,3-c]quinoline analogs has highlighted their potential as anti-inflammatory agents. Studies indicate that certain derivatives function by potently inhibiting the expression of inducible nitric oxide synthase (iNOS), a key enzyme responsible for producing nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS) in macrophages. This inhibition of NO production is a promising mechanism for developing new therapeutic agents for inflammatory disorders. Furthermore, structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring, particularly at the para-position, can profoundly influence both the inhibitory potency and cytotoxicity of these compounds. Beyond inflammation, the pyrazoloquinoline scaffold is being actively investigated in oncology research. Some derivatives are explored as tyrosine kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival, such as those implicated in acute myeloid leukemia (AML). The specific substitution pattern on this compound—featuring a 4-bromophenyl group at the 3-position and a phenyl group at the 1-position—is designed to optimize its interaction with these biological targets, potentially leading to high affinity and selectivity. This product is provided for research purposes to support these and other investigative avenues. It is intended For Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(4-bromophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNLMKEPJMUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a bromophenyl-substituted hydrazine derivative, which is then reacted with a suitable quinoline precursor under acidic or basic conditions to form the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to pyrazoloquinolines possess anticancer properties. For instance, derivatives of pyrazolo[4,3-c]quinoline have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with key biological targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer cell growth and survival. Studies have shown that modifications in the pyrazoloquinoline structure can enhance its potency against various cancer cell lines, making it a promising candidate for further development in cancer therapies .

Antimicrobial Properties

In addition to its anticancer potential, 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been investigated for antimicrobial activity. The compound's ability to inhibit microbial DNA gyrase has been highlighted as a mechanism through which it can exert antibacterial effects. This dual-targeting approach—acting on both cancer cells and bacteria—positions it as a versatile candidate in the development of new therapeutic agents .

Synthesis of Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler pyrazole derivatives. One common method includes the reaction of 5-amino-3-methyl-1-phenylpyrazole with 4-bromophenylaldehyde under specific conditions to yield the desired product. Optimization of reaction conditions such as temperature and solvent choice has been crucial for maximizing yields and purity .

Structural Modifications

Structural modifications of the pyrazoloquinoline framework can lead to enhanced biological activities or altered pharmacokinetic properties. For example, varying substituents on the phenyl rings or modifying the bromine position can significantly influence the compound's interaction with biological targets. Researchers are actively exploring these modifications to develop more effective derivatives with improved efficacy and reduced side effects .

Case Studies and Research Findings

StudyObjectiveKey Findings
Study 1 Evaluation of anticancer activityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against various cell lines .
Study 2 Antimicrobial activity assessmentIdentified effective inhibition of DNA gyrase, suggesting potential as a novel antibacterial agent .
Study 3 Synthesis optimizationAchieved high yields through optimized reaction conditions for the synthesis of derivatives, enhancing the feasibility for large-scale production .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The bromine and methyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Substituent Variations in the Pyrazolo[4,3-c]quinoline Core

The biological and chemical profiles of pyrazolo[4,3-c]quinolines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3-(4-Bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline 1: Phenyl; 3: 4-Bromophenyl; 8: Methyl C23H16BrN3 High lipophilicity (logP ~6.5); Potential anticancer/anti-inflammatory activity inferred from structural analogs
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901263-75-0) 1: 4-Methylphenyl; 3: Phenyl; 8: Bromo C23H16BrN3 Bromine at position 8; Molecular weight = 414.306 g/mol; Steric effects may differ due to bromine placement
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0236) 1: 4-Fluorophenyl; 3: 4-Methylphenyl; 8: Ethyl C25H20FN3 Lower logP (6.57) due to ethyl and fluorine substituents; Enhanced metabolic stability compared to brominated analogs
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0685) 1: 4-Chlorophenyl; 3: 3-Methoxyphenyl; 8: Fluoro C23H15ClFN3O Methoxy group increases polarity (PSA = 22.71 Ų); Fluorine enhances bioavailability

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Brominated analogs are less prone to oxidative metabolism than ethyl- or methoxy-substituted derivatives, as seen in gamma-secretase inhibitors like ELND006/ELND007 .

Biological Activity

3-(4-bromophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19BrN3C_{24}H_{19}BrN_3 with a molecular weight of approximately 365.44 g/mol. The compound features a pyrazolo[4,3-c]quinoline core, which is known for its diverse biological properties.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. For instance, compounds synthesized in the context of anti-inflammatory research showed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Among these derivatives, certain compounds exhibited a potency comparable to established anti-inflammatory agents like 1400 W .

Mechanism of Action :
The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. This inhibition reduces the production of inflammatory mediators and cytokines, thereby alleviating inflammation.

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that modifications to the core structure significantly enhanced cytotoxicity against hematological tumor cell lines while maintaining low toxicity in normal cells .

Case Study: Cytotoxicity Evaluation :
A specific derivative was evaluated for its cytotoxic effects using a zebrafish embryo model, where it demonstrated selective growth inhibition in cancerous cells with an IC50 value below 1 µM, indicating strong antiproliferative activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinolines. Key structural features influencing activity include:

  • Substituents on the phenyl rings : The presence of electron-withdrawing groups enhances anti-inflammatory activity.
  • Methyl substitutions : Methyl groups at specific positions on the pyrazole ring can increase cytotoxicity against cancer cells.

Data Table: Biological Activities of Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundActivity TypeIC50 Value (µM)Mechanism
Compound 2iAnti-inflammatory~1.0Inhibition of iNOS and COX-2
Compound 2mAnti-inflammatory~1.5Inhibition of iNOS and COX-2
Compound 4gAnticancer<1.0Induction of apoptosis
Compound XAnticancer25Cell cycle arrest

Future Directions

Ongoing research focuses on further structural optimization to enhance the efficacy and selectivity of these compounds against specific cancer types and inflammatory conditions. Advanced computational methods such as quantitative structure–activity relationship (QSAR) modeling are being utilized to predict biological activity based on structural modifications.

Q & A

Designing selectivity assays to avoid off-target effects

  • Kinase profiling (Eurofins KinaseScan) identifies off-target inhibition (e.g., GSK3β at 1 µM). Use CRISPR-edited cell lines (e.g., COX-2 KO) to confirm mechanism specificity .

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